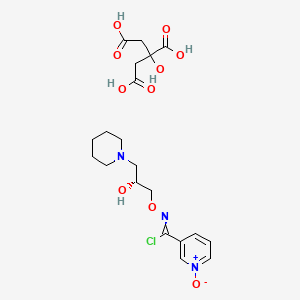

Arimoclomol citrate

Vue d'ensemble

Description

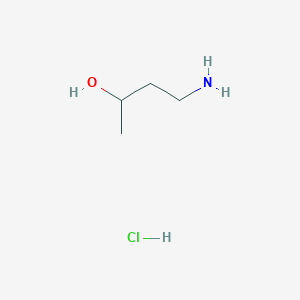

Le citrate d'arimoclomol est un médicament expérimental développé par CytRx Corporation, une société biopharmaceutique basée à Los Angeles, en Californie. Il s'agit d'une formulation de sel de citrate de BRX-220 et il est principalement étudié pour son potentiel à traiter les maladies neurodégénératives telles que la sclérose latérale amyotrophique (SLA) et la maladie de Niemann-Pick de type C . Le composé fonctionne en stimulant une voie normale de réparation des protéines cellulaires par l'activation des chaperonnes moléculaires .

Applications De Recherche Scientifique

Arimoclomol citrate has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. It has been investigated in clinical trials for amyotrophic lateral sclerosis (ALS) and Niemann-Pick disease type C (NPC) . The compound amplifies the production of heat shock proteins (HSPs), which can rescue defective misfolded proteins, clear protein aggregates, and improve lysosomal function . These properties make it a promising candidate for treating diseases characterized by protein misfolding and aggregation .

Mécanisme D'action

Target of Action

Arimoclomol citrate primarily targets molecular chaperones . These are proteins that assist in the folding and unfolding of other macromolecules in the cell . They play a crucial role in protein homeostasis, ensuring that proteins attain their proper conformation and maintain their functional state .

Mode of Action

This compound operates through a unique ‘molecular chaperone’ co-induction mechanism . It stimulates a natural cellular repair pathway by activating these molecular chaperones . This activation is believed to stimulate a normal cellular protein repair pathway .

Biochemical Pathways

It is known that the drug acts on multiple fronts to help clear lipid build-up in cells, which improves lysosomal function . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. By improving their function, this compound aids in the clearance of accumulated lipids in cells .

Pharmacokinetics

It is known that the drug is orally administered .

Result of Action

The activation of molecular chaperones by this compound is believed to have therapeutic efficacy for a broad range of diseases . This is because damaged proteins, called aggregates, are thought to play a role in many diseases . By stimulating the repair of these proteins, this compound could potentially alleviate the symptoms of these diseases .

Orientations Futures

Zevra Therapeutics has resubmitted its New Drug Application (NDA) for arimoclomol, an investigational therapeutic candidate for the treatment of Niemann-Pick disease type C (NPC) to the U.S. Food and Drug Administration(FDA) on December 22, 2023 . Zevra expects the NDA to be classified as a Class II submission which would be subject to a review period by the FDA within six months from the date of submission .

Analyse Biochimique

Biochemical Properties

Arimoclomol citrate is believed to function by stimulating a normal cellular protein repair pathway through the activation of molecular chaperones . This unique ‘molecular chaperone’ co-induction mechanism allows this compound to interact with various enzymes and proteins within the cell .

Cellular Effects

This compound acts on multiple fronts to help clear lipid build-up in cells which improves lysosomal function . This indicates that this compound has a significant impact on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the stimulation of a natural cellular protein repair pathway through the activation of molecular chaperones . This process allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It has been shown to extend life in an animal model of ALS , indicating that it has significant effects in animal models

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not mentioned in the search results. Given its role in stimulating a cellular protein repair pathway and improving lysosomal function , it is likely that it interacts with various enzymes and cofactors and could have effects on metabolic flux or metabolite levels.

Subcellular Localization

Given its role in improving lysosomal function , it is likely that it is localized to the lysosome within the cell

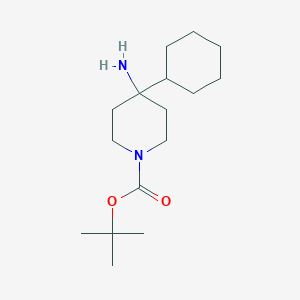

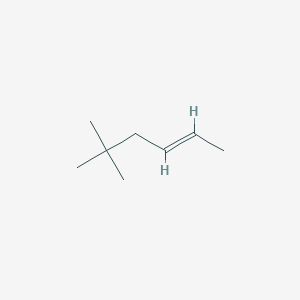

Méthodes De Préparation

La synthèse du citrate d'arimoclomol implique des méthodes régiosélectives et énantiospécifiques. Une voie de synthèse chirale efficace commence par le ®-(-)-glycidyl nosylate, qui conserve l'intégrité chirale tout au long du processus . La synthèse implique le développement d'une méthode sélective pour la N-oxydation de la pyridine, qui est cruciale pour la production d'arimoclomol énantiopure . Les méthodes de production industrielle ne sont pas largement détaillées dans la littérature publique, mais des brevets tels que US11707456B2 fournissent des informations sur les procédés utilisés pour préparer le citrate d'arimoclomol .

Analyse Des Réactions Chimiques

Le citrate d'arimoclomol subit diverses réactions chimiques, y compris des réactions d'oxydation et de substitution. Le composé est conçu pour stimuler une voie naturelle de réparation cellulaire en activant les chaperonnes moléculaires . Les réactifs et conditions communs utilisés dans ces réactions ne sont pas largement documentés, mais le produit principal formé est l'activation des protéines de choc thermique (HSP), qui jouent un rôle crucial dans le repliement des protéines et la protection contre le stress cellulaire .

Applications de la recherche scientifique

Le citrate d'arimoclomol a été étudié de manière approfondie pour ses applications thérapeutiques potentielles dans les maladies neurodégénératives. Il a été étudié dans des essais cliniques pour la sclérose latérale amyotrophique (SLA) et la maladie de Niemann-Pick de type C (NPC) . Le composé amplifie la production de protéines de choc thermique (HSP), qui peuvent sauver les protéines défectueuses mal repliées, éliminer les agrégats de protéines et améliorer la fonction lysosomale . Ces propriétés en font un candidat prometteur pour le traitement des maladies caractérisées par un mauvais repliement et une agrégation des protéines .

Mécanisme d'action

Le citrate d'arimoclomol fonctionne en stimulant une voie normale de réparation des protéines cellulaires par l'activation des chaperonnes moléculaires . Il utilise un mécanisme unique de « co-induction des chaperonnes moléculaires », qui implique l'activation des protéines de choc thermique (HSP) telles que Hsp70 . Ces protéines aident à replier les protéines mal repliées et à prévenir leur agrégation, protégeant ainsi les cellules des dommages . Le composé est considéré comme agissant au niveau de Hsp70, une cible moléculaire clé impliquée dans son mécanisme d'action .

Comparaison Avec Des Composés Similaires

Le citrate d'arimoclomol est unique dans son mécanisme d'action par rapport à d'autres composés utilisés à des fins thérapeutiques similaires. Des composés similaires incluent le bimoclomol, qui agit également comme un co-inducteur des protéines de choc thermique . D'autres composés en développement pour le traitement de la maladie de Niemann-Pick de type C comprennent l'acétyleucine, Trappsol Cyclo et le nizubaglustat . Bien que ces composés partagent certains objectifs thérapeutiques, la capacité unique du citrate d'arimoclomol à amplifier les protéines de choc thermique le distingue .

Propriétés

IUPAC Name |

N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3.C6H8O7/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,13,19H,1-3,6-7,10-11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSENLDLUMVYRET-BTQNPOSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368860-21-3 | |

| Record name | Arimoclomol citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368860213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arimoclomol Citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARIMOCLOMOL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q85FFY6179 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

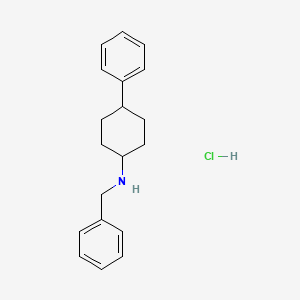

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid](/img/structure/B3327656.png)

![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B3327657.png)

![4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B3327669.png)

![(1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester](/img/structure/B3327677.png)